

literature review of Tridecan-7-amine applications and properties.

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Compound of Interest

Compound Name: Tridecan-7-amine

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Tridecan-7-amine: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of **Tridecan-7-amine**, covering its chemical and physical properties, synthesis, and key applications. It offers an objective comparison with alternative materials, supported by available experimental data, to assist in evaluating its potential for various research and development endeavors.

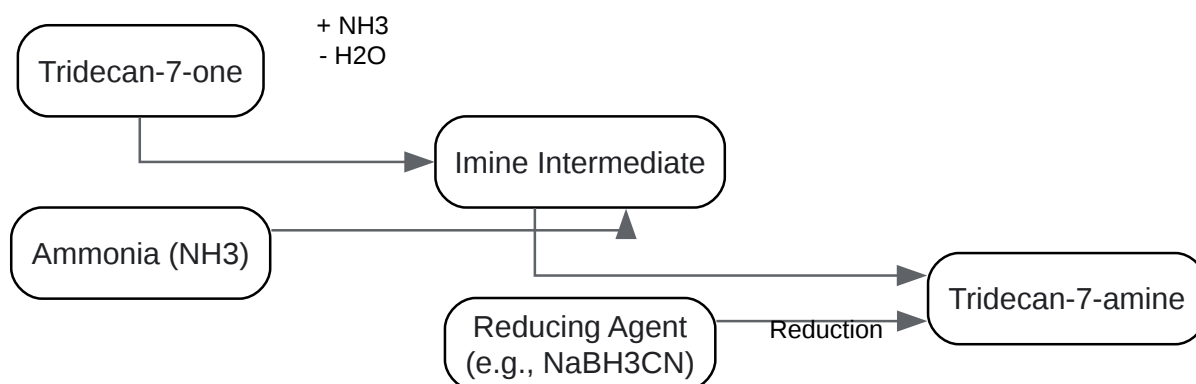
Physicochemical Properties

Tridecan-7-amine, also known as 1-hexylheptylamine or 7-aminotridecane, is a long-chain primary amine with the chemical formula $C_{13}H_{29}N$. Its symmetrical structure, with the amine group located centrally on the thirteen-carbon chain, influences its reactivity and intermolecular interactions.

Property	Value	Reference
CAS Number	22513-16-2	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	199.38 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Colorless to almost colorless clear liquid	--INVALID-LINK--
Purity	>97.0% (GC)	--INVALID-LINK--
Boiling Point	Not explicitly found	Inferred from structure
Melting Point	Not explicitly found	
Solubility	Insoluble in water, soluble in organic solvents	
SMILES	<chem>CCCCCCC(N)CCCCC</chem>	--INVALID-LINK--
InChI Key	FXNJNGMYIZRQRG-UHFFFAOYSA-N	--INVALID-LINK--

Synthesis of Tridecan-7-amine

A common and efficient method for the synthesis of **Tridecan-7-amine** is the reductive amination of Tridecan-7-one. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (like ammonia), followed by its reduction to the corresponding amine.



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Synthesis of **Tridecan-7-amine** via reductive amination.

Experimental Protocol: Reductive Amination of Tridecan-7-one

This protocol is a representative procedure based on general methods for reductive amination.

Materials:

- Tridecan-7-one
- Ammonia (e.g., as ammonium acetate or a solution in methanol)
- Sodium cyanoborohydride (NaBH_3CN) or another suitable reducing agent
- Methanol (or another appropriate solvent)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or other extraction solvent
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- Dissolve Tridecan-7-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Add a source of ammonia (e.g., ammonium acetate) to the solution. The molar ratio of the ammonia source to the ketone should be optimized, but a 1.5 to 2-fold excess is a common starting point.
- Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.

- In a separate flask, dissolve sodium cyanoborohydride in a small amount of methanol.
- Slowly add the sodium cyanoborohydride solution to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic.
- Remove the methanol under reduced pressure.
- Add water to the residue and extract the aqueous layer with dichloromethane.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Tridecan-7-amine**.
- Purify the product by distillation or column chromatography.

Applications and Comparative Performance

Tridecan-7-amine's primary applications are in materials science, particularly in the fabrication of organic electronic devices and the synthesis of quantum dots.

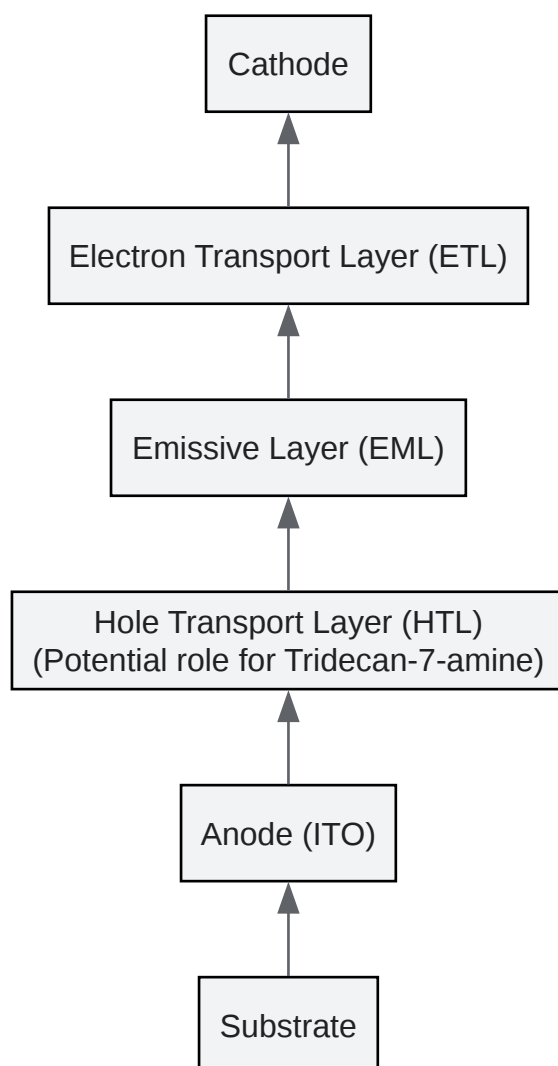
Hole Transporting Material (HTM) in Organic Light-Emitting Diodes (OLEDs)

Long-chain alkylamines can be utilized in the charge transport layers of OLEDs. While specific performance data for **Tridecan-7-amine** as a primary HTM is not readily available in the literature, we can compare the properties of established HTMs to understand the requirements for this application.

Material	Hole Mobility (cm ² /Vs)	HOMO Level (eV)	LUMO Level (eV)	T _g (°C)
NPB	10 ⁻⁴ - 10 ⁻³	-5.4	-2.4	96
TPD	10 ⁻³	-5.5	-2.3	63
Spiro-TAD	10 ⁻⁴	-5.1	-2.0	133
Tridecan-7-amine	Not Reported	Not Reported	Not Reported	Not Reported

Note: The values for NPB, TPD, and Spiro-TAD are representative and can vary depending on the measurement technique and film morphology.

Discussion: For effective hole transport, a material should possess high hole mobility and a suitable Highest Occupied Molecular Orbital (HOMO) energy level to facilitate hole injection from the anode. The long alkyl chains of **Tridecan-7-amine** could potentially lead to a less ordered film compared to the more rigid aromatic structures of traditional HTMs, which might result in lower charge carrier mobility. However, its solution processability could be an advantage for certain fabrication techniques. Further research is required to determine the electronic properties and device performance of **Tridecan-7-amine** in OLEDs.



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A typical OLED device structure.

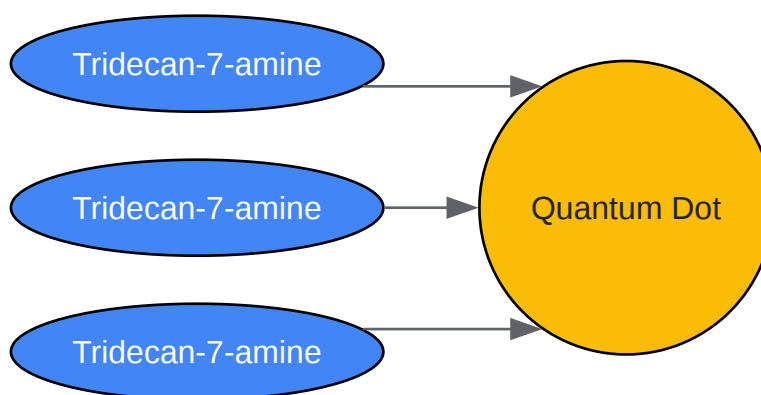
Capping Agent for Quantum Dots (QDs)

Long-chain amines are commonly used as capping agents or ligands during the synthesis of colloidal quantum dots. They play a crucial role in controlling the size, shape, and stability of the QDs, as well as passivating surface defects to enhance their photoluminescence quantum yield (PLQY).

A study on the effect of fatty amine chain length on the synthesis of InP/ZnS quantum dots provides a basis for comparison.

Capping Agent	Chain Length	Effect on QD Synthesis	Effect on QD Size	Photoluminescence (PL) Emission
Octylamine	C8	Faster reaction proceeding, higher concentration of QDs	-	Longer wavelength
Dodecylamine	C12	-	-	-
Oleylamine	C18	Slower reaction progress	Smaller mean size, broader size distribution	-
Tridecan-7-amine	C13	Expected to be intermediate between Dodecylamine and Oleylamine	Expected to influence size and distribution	Expected to influence PL properties

Discussion: The chain length of the amine capping agent influences the reaction kinetics and the final properties of the quantum dots. Shorter chain amines like octylamine lead to a faster reaction, while longer chain amines like oleylamine result in smaller but more broadly distributed QDs due to their higher capping capacity. **Tridecan-7-amine**, with its C13 chain, is expected to exhibit properties intermediate to dodecylamine and oleylamine. Its branched nature, with the amine in the middle of the chain, might also influence its packing on the QD surface and consequently the particle's properties.



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Tridecan-7-amine as a capping agent for a quantum dot.

Biological Activity and Toxicity

There is limited specific data on the biological activity and toxicity of **Tridecan-7-amine**. However, studies on long-chain alkylamines provide some insights.

- **Cytotoxicity:** The cytotoxicity of alkylamines is often related to their chain length. Some studies have shown that longer alkyl chains can lead to increased cytotoxicity. The mechanism of toxicity may involve disruption of cell membranes.
- **Antibacterial Activity:** Certain amine-containing compounds have demonstrated antibacterial properties. The primary amine group in **Tridecan-7-amine** could potentially interact with bacterial cell membranes, leading to antimicrobial effects.
- **Drug Delivery:** Amines are used to modify nanoparticles for drug and gene delivery applications. The positive charge of the protonated amine group can facilitate interaction with negatively charged cell membranes and nucleic acids. The long alkyl chain of **Tridecan-7-amine** could be explored for its potential in forming lipid-based drug delivery systems.

Further toxicological and pharmacological studies are necessary to fully characterize the biological profile of **Tridecan-7-amine**.

Conclusion

Tridecan-7-amine is a versatile long-chain primary amine with potential applications in materials science and potentially in the biomedical field. While direct comparative performance data is currently scarce in the scientific literature, this guide provides a framework for its evaluation against established alternatives in OLED and quantum dot technologies. Its synthesis via reductive amination is a well-established chemical transformation. Future research should focus on quantifying its electronic properties for OLED applications, its precise effects as a quantum dot capping agent, and a thorough investigation of its biological activity and toxicity to unlock its full potential.

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